Gynuramide II

Description

Properties

IUPAC Name |

(2R)-2-hydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,38-41,44-47H,3-26,28,30-37H2,1-2H3,(H,43,48)/b29-27+/t38-,39+,40+,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVGPKIBTGZJJH-BMAQVQEHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

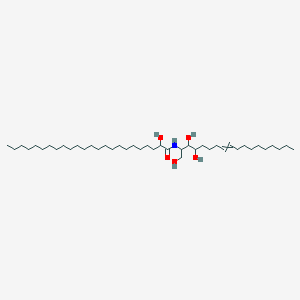

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295803-03-1 |

Source

|

| Record name | Gynuramide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295803031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GYNURAMIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52KEP8TZ2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Gynuramide II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Gynuramide II, a cerebroside with potential pharmacological significance. The document details the experimental methodologies employed for its isolation, purification, and characterization, and presents the spectroscopic data that form the basis of its structural determination.

Introduction

This compound is a sphingolipid belonging to the class of cerebrosides, which are glycosphingolipids containing a ceramide backbone linked to a single sugar moiety. These compounds are integral components of cell membranes and are involved in various cellular processes, including signal transduction and cell recognition. The elucidation of the precise chemical structure of this compound is fundamental to understanding its biological activity and exploring its potential as a therapeutic agent. This guide synthesizes the available data to present a clear and detailed account of its structural determination.

Isolation and Purification

The isolation of this compound has been reported from plant sources, including Taraxacum mongolicum. While the specific parameters can vary, a general workflow for its extraction and purification is outlined below.

Experimental Workflow for Isolation and Purification

Unveiling the Spectroscopic Signature of Gynuramide II: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the spectroscopic data for Gynuramide II, a naturally occurring cerebroside. This document compiles and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflow.

This compound, a ceramide derivative, has been isolated from several plant species. Its structural elucidation relies heavily on a combination of advanced spectroscopic techniques. This guide serves as a comprehensive resource for understanding the key analytical data that defines the molecule's structure and for replicating its characterization.

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through the detailed analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR data provide the foundational framework for the molecule's structure, revealing the chemical environment of each atom. The assignments are further confirmed by two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Fatty Acyl Chain | |||

| 2' | 4.21 | m | |

| 3' | 1.85 | m | |

| 1.75 | m | ||

| 2'-OH | - | - | - |

| (CH₂)n | 1.25 | br s | |

| CH₃ | 0.88 | t | 6.8 |

| Sphingosine Base | |||

| 1a | 4.35 | dd | 10.8, 4.5 |

| 1b | 4.28 | dd | 10.8, 5.0 |

| 2 | 4.60 | m | |

| 3 | 4.15 | m | |

| 4 | 4.10 | m | |

| 5a | 2.10 | m | |

| 5b | 2.05 | m | |

| 6 | 5.40 | dt | 15.4, 6.5 |

| 7 | 5.48 | dt | 15.4, 6.5 |

| 8-17 | 1.25 | br s | |

| 18 | 0.88 | t | 6.8 |

| NH | 8.55 | d | 8.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Fatty Acyl Chain | |

| 1' | 175.5 |

| 2' | 72.5 |

| 3' | 35.1 |

| (CH₂)n | 29.7-29.4 |

| CH₂-CH₃ | 22.7 |

| CH₃ | 14.1 |

| Sphingosine Base | |

| 1 | 61.8 |

| 2 | 53.2 |

| 3 | 76.1 |

| 4 | 72.1 |

| 5 | 33.0 |

| 6 | 130.2 |

| 7 | 130.0 |

| 8-17 | 29.7-29.4 |

| 18 | 14.1 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation by identifying characteristic cleavages within the fatty acyl and sphingosine moieties.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (measured) | m/z (calculated) | Molecular Formula |

| [M+H]⁺ | 684.6198 | 684.6193 | C₄₂H₈₂NO₅ |

| [M+Na]⁺ | 706.6017 | 706.6012 | C₄₂H₈₁NNaO₅ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the typical experimental conditions.

NMR Spectroscopy

-

Sample Preparation: this compound is typically dissolved in a deuterated solvent such as pyridine-d₅ or a mixture of chloroform-d and methanol-d₄.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.

-

¹H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish correlations. The specific parameters for these experiments (e.g., mixing times, delays) are optimized to detect one-bond and long-range correlations.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is commonly used to generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

-

Data Acquisition: Data is acquired in full scan mode to determine the accurate mass. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed using collision-induced dissociation (CID).

Visualizing the Analytical Workflow

The process of identifying and characterizing a natural product like this compound follows a logical workflow, from isolation to final structure confirmation.

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with this compound. As a cerebroside, it belongs to a class of compounds known to be involved in various cellular processes, including cell signaling, membrane integrity, and as components of the myelin sheath in nerve cells. Further research is required to elucidate the specific biological functions of this compound.

Elucidation of the Gynuramide II Biosynthesis Pathway in Gynura Species Remains an Uncharted Area of Research

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of Gynuramide II, a specialized amide compound found in select Gynura species. Despite the well-documented presence of a diverse array of bioactive secondary metabolites in this genus, including flavonoids, terpenoids, and phenolic acids, the specific enzymatic steps and genetic underpinnings of this compound formation have not yet been elucidated.

Gynura species, particularly Gynura procumbens, are widely recognized in traditional medicine for their therapeutic properties, which are attributed to a rich phytochemical profile.[1][2][3] Scientific investigations have confirmed the presence of various classes of compounds, such as flavonoids, saponins, terpenoids, and sterols, and have explored their pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][3] However, detailed biosynthetic studies have largely focused on the more common classes of secondary metabolites. For instance, research has delved into the regulation of phenolic and terpenoid biosynthesis in Gynura procumbens under different conditions, but specific pathways for nitrogen-containing compounds like this compound are not described.[4]

While the chemical structure of this compound and its analogs, such as Gynuramide IV, have been identified, the biological route to their synthesis is not documented in the current body of scientific literature.[5] The biosynthesis of such complex amides in plants typically involves a series of enzymatic reactions, potentially including fatty acid synthesis and modification, amino acid metabolism, and the action of specific ligases or synthetases to form the amide bond. However, without dedicated research into this compound, any proposed pathway would be purely speculative.

The field of biosynthesis research has advanced significantly with the advent of genomics and transcriptomics, enabling the identification of biosynthetic gene clusters (BGCs) responsible for the production of specific natural products.[6][7][8] Such approaches have been successfully applied to elucidate the biosynthesis of various microbial peptides and polyketides.[6][9][10] A similar genomics-driven approach in Gynura species would be a promising strategy to uncover the genes and enzymes involved in this compound biosynthesis.

At present, the lack of available data means that a detailed technical guide on the this compound biosynthesis pathway, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed. Future research efforts are needed to isolate the enzymes, identify the corresponding genes, and characterize the metabolic intermediates involved in the formation of this unique natural product. Such studies would not only contribute to the fundamental understanding of plant biochemistry but could also open avenues for the biotechnological production of this compound for potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Phytochemical and Biological Investigation of an Indigenous Plant of Bangladesh, Gynura procumbens (Lour.) Merr.: Drug Discovery from Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gynuramide IV | C40H79NO5 | CID 102397302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Genome Mining and Characterization of Biosynthetic Gene Clusters in Two Cave Strains of Paenibacillus sp. [frontiersin.org]

- 7. Microcyclamide biosynthesis in two strains of Microcystis aeruginosa: from structure to genes and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploiting the Natural Diversity of Microviridin Gene Clusters for Discovery of Novel Tricyclic Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BGC0000247 [mibig.secondarymetabolites.org]

Preliminary Bioactivity Screening of Gynuramide II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of Gynuramide II, a naturally occurring sphingolipid. The document outlines its known biological activities with a focus on its anti-inflammatory properties and furnishes detailed experimental protocols for the evaluation of its potential therapeutic effects.

Introduction to this compound

This compound is a cerebroside, a class of glycosphingolipids, that has been isolated from various plant species, including Solanum surattense, Ficus exasperata, Taraxacum mongolicum, and Antrocaryon klaineanum. As a member of the sphingolipid family, this compound is of interest to the scientific community for its potential role in cellular signaling and its therapeutic applications. Preliminary studies have indicated that this compound possesses noteworthy biological activities, particularly in the domain of anti-inflammation.

Quantitative Bioactivity Data

The primary reported bioactivity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. The quantitative data available for this activity is summarized in the table below.

| Bioactivity | Test System | Endpoint | Result (IC₅₀) | Source |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 12.11 ± 1.20 µM | [1] |

Table 1: Summary of Quantitative Bioactivity Data for this compound

Key Bioactivity Screening Protocols

This section details the experimental methodologies for assessing the primary and other potential bioactivities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay is fundamental in the preliminary screening of compounds for anti-inflammatory potential. It measures the ability of a test compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like lipopolysaccharide (LPS).

3.1.1 Principle

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages (such as the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide. This production is catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of this compound is quantified by measuring the reduction of nitrite (a stable metabolite of NO) in the cell culture medium using the Griess reagent.

3.1.2 Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

3.1.3 Procedure

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

-

Stimulation: LPS is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent is added to each well.

-

Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assessment: MTT Assay

It is crucial to determine if the observed bioactivity of a compound is not due to a general cytotoxic effect. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

3.2.1 Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

3.2.2 Procedure

-

Cell Treatment: Following the same initial steps as the NO inhibition assay, cells are treated with this compound and LPS.

-

MTT Addition: After the 24-hour incubation, the supernatant is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.

-

Incubation: The plate is incubated for another 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay provides a quick evaluation of a compound's ability to act as a free radical scavenger.

3.3.1 Principle

The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured to determine the radical scavenging activity.

3.3.2 Procedure

-

Sample Preparation: A methanolic solution of this compound is prepared at various concentrations.

-

Reaction Mixture: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Incubation: The this compound solution is mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the mixture is measured at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Anti-diabetic Activity: α-Glucosidase Inhibition Assay

This in vitro assay is used to screen for compounds that may have anti-diabetic potential by inhibiting carbohydrate-digesting enzymes.

3.4.1 Principle

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels. The assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

3.4.2 Procedure

-

Reaction Mixture: A mixture containing α-glucosidase enzyme in a phosphate buffer (pH 6.8) and various concentrations of this compound is pre-incubated.

-

Substrate Addition: The reaction is initiated by adding pNPG to the mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.

-

Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway for NO Production Inhibition

The anti-inflammatory effect of this compound, observed through the inhibition of nitric oxide, is likely mediated by the modulation of intracellular signaling cascades that regulate the expression of iNOS. The primary pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: LPS-induced NF-κB signaling pathway for iNOS expression and NO production.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the preliminary bioactivity screening of a natural product like this compound.

Caption: General workflow for preliminary in vitro bioactivity screening.

Conclusion

This compound has demonstrated clear in vitro anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages with a notable IC₅₀ value. This finding positions this compound as a promising candidate for further investigation in the development of anti-inflammatory agents. The protocols detailed in this guide provide a robust framework for the continued screening of this compound for this and other potential bioactivities, such as antioxidant and anti-diabetic effects. Future studies should focus on elucidating the precise molecular mechanisms of action and evaluating its efficacy and safety in in vivo models.

References

A Technical Guide to the Phytochemical Analysis of Gynura Species for Novel Amides: A Methodological Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Gynura, a member of the Asteraceae family, encompasses a variety of perennial herbs distributed throughout Asia, Africa, and Australia.[1] Many species within this genus are integral to traditional medicine, employed for the treatment of a wide range of ailments including diabetes, inflammation, hypertension, and cancer.[2][3][4][5] Phytochemical investigations into Gynura have revealed a rich diversity of bioactive compounds, predominantly flavonoids, terpenoids, saponins, and phenolic acids, which are believed to underpin their therapeutic properties.[2][3][5]

While the existing body of research provides a solid foundation for understanding the phytochemistry of Gynura, there remains a notable gap in the literature concerning the presence of novel amide compounds. Amides from plant sources are a structurally diverse class of natural products with a wide array of biological activities. The exploration for such compounds within the Gynura genus presents a promising frontier for the discovery of new therapeutic agents.

This technical guide serves as a comprehensive methodological framework for the phytochemical analysis of Gynura species with a specific focus on the discovery and characterization of novel amides. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and analytical strategies to systematically investigate this promising, yet underexplored, area of natural product chemistry.

Phytochemical Landscape of Gynura Species

Numerous studies have characterized the chemical constituents of various Gynura species, including G. procumbens, G. segetum, and G. divaricata. The predominant classes of compounds identified are summarized below.

Table 1: Major Phytochemical Classes Identified in Select Gynura Species

| Phytochemical Class | Gynura procumbens | Gynura segetum | Gynura divaricata |

| Flavonoids | Quercetin, Kaempferol, Rutin, Astragalin, Myricetin[2][6][7] | Rutin[8] | Quercetin, Kaempferol and their glycosides[9] |

| Terpenoids | Lupeol, β-Amyrin[4] | β-Amyrin[10] | Friedelin, Epi-friedelinol[9] |

| Phenolic Acids | Chlorogenic acid, Caffeic acid[11] | 4-Hydroxybenzoic acid[12] | Dicaffeoylquinic acids, Chlorogenic acid[9] |

| Steroids | Stigmasterol, β-Sitosterol[3][4] | - | Stigmasterol, β-Sitosterol[9] |

| Alkaloids | Pyrrolizidine alkaloids (in some species) | Senecionine, Seneciphylline (Pyrrolizidine alkaloids)[13] | Integerrimine, Usaramine (Pyrrolizidine alkaloids)[9] |

| Other Compounds | N,N-dimethylanthranilic acid[3][6] | Niacin[12] | - |

Note: The presence and concentration of phytochemicals can vary based on geographical location, climate, and plant part used.[14]

While comprehensive, these analyses have not yet reported the discovery of novel, complex amides. The identification of N,N-dimethylanthranilic acid in G. procumbens and niacin (nicotinic acid, a pyridine derivative with a carboxylic acid group that can form amides) in G. segetum suggests the presence of biosynthetic pathways for nitrogen-containing compounds, warranting further investigation into more complex amide structures.[3][12]

Experimental Protocols for the Discovery of Novel Amides

The following sections outline a systematic approach for the extraction, isolation, and characterization of novel amides from Gynura species.

Plant Material Collection and Preparation

Proper collection and preparation of plant material are crucial for preserving the chemical integrity of the constituents.

-

Collection: Plant material should be collected from a well-documented location, noting the time of year and developmental stage of the plant. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying: The plant material (leaves, stems, roots) should be air-dried in a well-ventilated area away from direct sunlight or freeze-dried to prevent enzymatic degradation of phytochemicals.

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Extracts

The choice of extraction solvent and method is critical for selectively isolating amide compounds.

-

Solvent Selection: A graded series of solvents from nonpolar to polar is recommended to ensure a broad range of compounds are extracted. A common sequence is hexane, followed by ethyl acetate, and then methanol or ethanol.[15][16] Amides exhibit a wide range of polarities, and this sequential extraction facilitates preliminary fractionation.

-

Extraction Methods:

-

Maceration: Soaking the powdered plant material in the chosen solvent for an extended period (24-72 hours) with occasional agitation. This method is simple and suitable for thermolabile compounds.[17]

-

Soxhlet Extraction: Continuous extraction with a hot solvent. This method is more efficient than maceration but may degrade heat-sensitive compounds.[17][18]

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, offering a more rapid and efficient extraction.[19]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a faster extraction process.[17]

-

Fractionation and Isolation of Pure Compounds

The crude extracts are complex mixtures that require further separation to isolate individual compounds.

-

Liquid-Liquid Partitioning: A preliminary fractionation step where the crude extract (e.g., methanol extract) is partitioned between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The primary method for separating compounds from a mixture.

-

Stationary Phases: Silica gel (for normal-phase chromatography) and C18-bonded silica (for reversed-phase chromatography) are commonly used. Sephadex LH-20 is often used for size-exclusion chromatography to separate compounds based on molecular size.

-

Mobile Phases: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol for normal-phase) is used to elute the compounds from the column.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of compounds.[20]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[20][]

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that can help in identifying structural motifs.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for determining the complete structure of a novel compound.[22]

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic amide C=O and N-H stretches.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores (e.g., aromatic rings, conjugated systems) in the molecule.

Bioactivity Screening and Potential Signaling Pathways

A bioassay-guided fractionation approach is often employed to target the isolation of biologically active compounds.[23] This involves testing the crude extracts and subsequent fractions for a specific biological activity (e.g., anticancer, anti-inflammatory, antimicrobial).

While specific signaling pathways for Gynura amides are unknown, plant-derived compounds are known to modulate various cellular pathways. For instance, extracts from Gynura procumbens have been shown to affect the glycogen synthase kinase 3 (GSK3) pathway, which is involved in glucose metabolism.[24] A systematic screening of isolated amides against a panel of molecular targets (e.g., kinases, transcription factors) can help elucidate their mechanism of action.

Conclusion

The genus Gynura represents a rich source of bioactive phytochemicals with significant therapeutic potential. While the current body of research has laid a strong foundation in understanding its flavonoid, terpenoid, and phenolic constituents, the exploration for novel amides remains a promising and largely untapped area of investigation. This technical guide provides a comprehensive framework of modern analytical and preparative techniques to systematically approach the discovery of novel amides from Gynura species. By employing the detailed experimental protocols for extraction, fractionation, and structural elucidation outlined herein, researchers can effectively navigate the complexities of natural product chemistry and potentially uncover new lead compounds for drug development. The application of bioassay-guided isolation strategies will further enhance the likelihood of identifying amides with significant pharmacological activity, paving the way for future therapeutic innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical constituents and bioactivity of Gynura procumbens (Lour.) Merr. | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 4. Phytochemical and Biological Investigation of an Indigenous Plant of Bangladesh, Gynura procumbens (Lour.) Merr.: Drug Discovery from Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Knowledge Regarding Pharmacological Profile and Chemical Constituents of Gynura procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. researchgate.net [researchgate.net]

- 9. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. jyoungpharm.org [jyoungpharm.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Investigation of Gynura segetum root extract (GSrE) induced hepatotoxicity based on metabolomic signatures and microbial community profiling in rats [frontiersin.org]

- 14. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iipseries.org [iipseries.org]

- 17. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. foodresearchlab.com [foodresearchlab.com]

- 20. eurekaselect.com [eurekaselect.com]

- 22. mdpi.com [mdpi.com]

- 23. Quantification the bioactivity of plant extracts during screening and bioassay guided fractionation - ProQuest [proquest.com]

- 24. Gynura procumbens: An Overview of the Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Gynuramide II: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gynuramide II, a naturally occurring ceramide, has garnered interest within the scientific community for its potential biological activities. As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical testing, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the available data and recommended methodologies for studying the solubility and stability of this compound. Due to the limited direct experimental data on this compound, this guide also incorporates established protocols for similar long-chain sphingolipids, offering a robust framework for its characterization.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for interpreting its solubility and stability profiles.

| Property | Value | Source |

| Molecular Formula | C₄₂H₈₃NO₅ | [1] |

| Molecular Weight | 682.1 g/mol | [1] |

| Chemical Class | Ceramide / Sphingolipid | [2][3] |

| Known Solvents | Chloroform, Dichloromethane | [4] |

Solubility Studies

Accurate determination of a compound's solubility is a critical early step in drug development, influencing everything from in vitro assay design to the choice of drug delivery systems.

Quantitative Solubility Data

Currently, there is a paucity of published quantitative solubility data for this compound in a range of pharmaceutically relevant solvents. The available information indicates its solubility in chlorinated solvents.[4]

Experimental Protocols for Solubility Determination

Given the lipophilic nature of this compound, standard aqueous solubility testing may be challenging. The following protocols, adapted from established methods for ceramides and other sparingly soluble lipids, are recommended for a comprehensive assessment of its solubility.

1. Equilibrium Solubility for Biopharmaceutics Classification System (BCS)

This protocol is designed to determine the equilibrium solubility of an active pharmaceutical ingredient (API) in different aqueous media, which is crucial for BCS classification.

-

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.

-

Materials:

-

This compound

-

pH buffers (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines)[5]

-

C-18 reverse-phase HPLC column

-

Mass spectrometer (for LC-MS/MS analysis)

-

Shaking incubator or equivalent

-

Centrifuge

-

Validated analytical method (e.g., LC-MS/MS) for quantification of this compound.

-

-

Procedure:

-

Add an excess amount of this compound to vials containing the pH buffers.

-

Incubate the vials at a controlled temperature (e.g., 37 ± 1 °C) with constant agitation until equilibrium is reached.[6] The time to reach equilibrium should be determined in a preliminary experiment.[5]

-

After reaching equilibrium, centrifuge the samples to separate the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.

-

The experiment should be performed in triplicate for each pH condition.[6]

-

2. Solubility in Organic Solvents and Mixtures

For formulation purposes, understanding the solubility in various organic solvents and their mixtures is essential.

-

Objective: To determine the solubility of this compound in common organic solvents used in pharmaceutical formulations.

-

Procedure: A similar equilibrium solubility method as described above can be employed. Solvents to consider include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).

3. Solubilization for In Vitro Biological Assays

Due to the poor aqueous solubility of ceramides, specific methods are required to prepare solutions for cell-based assays.

-

Method A: Bovine Serum Albumin (BSA)-Lipid Complexes [7]

-

Prepare a stock solution of this compound in a chloroform/methanol mixture.

-

Dry the lipid solution under nitrogen and then in a vacuum.

-

Redissolve the dried lipid in ethanol.

-

Inject the ethanol-lipid solution into a vortexing solution of fatty acid-free BSA in a buffer.

-

-

Method B: Zwitterionic Detergent (CHAPS) [7]

-

Evaporate a solution of this compound under nitrogen.

-

Add a solution of CHAPS in a buffer.

-

Thoroughly mix and sonicate.

-

-

Method C: Ethanol/Dodecane Mixture [7]

-

Evaporate a solution of this compound under nitrogen.

-

Dissolve the lipid in an ethanol/dodecane (98:2, v/v) mixture.

-

Add buffer and sonicate.

-

Stability Studies

Evaluating the chemical stability of this compound is crucial to ensure its integrity during storage, formulation, and administration.

Experimental Protocols for Stability Assessment

A comprehensive stability study should assess the degradation of this compound under various stress conditions.

1. pH Stability

-

Objective: To determine the rate of degradation of this compound at different pH values.

-

Procedure:

-

Prepare solutions of this compound in a range of pH buffers (e.g., from pH 1 to 9).

-

Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

-

At specified time points, withdraw samples and analyze the concentration of the remaining this compound and the formation of any degradation products using a stability-indicating analytical method, such as LC-MS/MS.

-

2. Temperature and Light Stability

-

Objective: To assess the impact of temperature and light on the stability of this compound.

-

Procedure:

-

Store solid this compound and its solutions at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures) and under different lighting conditions (e.g., protected from light and exposed to UV light).

-

Analyze the samples at predetermined intervals for degradation.

-

Ceramide Signaling Pathways

This compound, as a ceramide, is likely to be involved in various cellular signaling pathways that regulate critical processes such as apoptosis, cell growth, and stress responses.[2][3][8] Understanding these pathways is essential for elucidating its mechanism of action.

Caption: Overview of Ceramide Signaling Pathways.

The diagram above illustrates the two main pathways for ceramide generation: the hydrolysis of sphingomyelin by sphingomyelinase (SMase) and de novo synthesis.[9] Once produced, ceramide acts as a second messenger, influencing several downstream signaling cascades. It can activate protein phosphatases like PP1 and PP2a, and protein kinases such as PKC and JNK, leading to various cellular responses including apoptosis, cell cycle arrest, and inflammation.[9][10]

Caption: Workflow for Equilibrium Solubility Determination.

This flowchart outlines the key steps for determining the equilibrium solubility of this compound in aqueous buffers, a critical experiment for its biopharmaceutical characterization.

Conclusion

While direct experimental data for this compound is currently limited, this guide provides a comprehensive framework for its systematic solubility and stability evaluation. By employing the detailed protocols for similar lipid molecules and leveraging advanced analytical techniques, researchers can generate the necessary data to support the development of this compound as a potential therapeutic agent. Furthermore, a deeper understanding of its involvement in ceramide signaling pathways will be crucial for elucidating its biological function and therapeutic potential.

References

- 1. biocrick.com [biocrick.com]

- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide signaling in immunity: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:295803-03-1 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Ceramide Signalling Pathways → Term [fashion.sustainability-directory.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

Ethnobotanical Origins and Pharmacological Insights into Gynura Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Gynura, a member of the Asteraceae family, encompasses a diverse group of perennial herbs distributed across tropical and subtropical regions of Asia, Africa, and Australia. For centuries, various Gynura species have been integral to traditional medicine systems, particularly in Southeast Asia, where they are employed to treat a wide array of ailments. This technical guide delves into the ethnobotanical roots of Gynura compounds, presenting a comprehensive overview of their traditional applications, the scientific validation of their bioactive constituents, and the underlying molecular mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.

Ethnobotanical Heritage and Geographical Distribution

The traditional use of Gynura species is deeply embedded in the cultural heritage of numerous communities. In countries like Malaysia, Indonesia, Thailand, and China, these plants are often consumed fresh, as part of salads or cooked as vegetables, in addition to their medicinal applications. The genus is known by various local names that often reflect its perceived healing properties. For instance, in Malaysia and Indonesia, Gynura procumbens is known as "Sambung Nyawa," which translates to "prolongation of life," and in Chinese, it is called "Bai Bing Cao," meaning "100 ailments."

Traditionally, different parts of the Gynura plant, including the leaves, stems, and roots, are utilized to prepare remedies for a multitude of conditions. These include metabolic disorders like diabetes mellitus, cardiovascular issues such as hypertension, inflammatory conditions like rheumatism, and infectious diseases. The leaves are the most commonly used part of the plant.

Table 1: Traditional Uses of Selected Gynura Species

| Species | Traditional Uses | Geographical Distribution |

| Gynura procumbens | Diabetes, hypertension, cancer, inflammation, fever, kidney ailments, rheumatism, dysentery. | Southeast Asia (Malaysia, Indonesia, Thailand, Vietnam, China), Bangladesh, and parts of Africa. |

| Gynura segetum | Cancer, inflammation, diabetes, hypertension, skin diseases, promoting microcirculation, pain relief. | China, Indonesia, Malaysia. |

| Gynura bicolor | Not as extensively documented for medicinal use, but consumed as a vegetable. | China, Myanmar, Thailand; widely cultivated. |

| Gynura pseudochina | Fever, sore eyes, ulcers, bleeding, rashes, diabetes mellitus. | Himalaya (Nepal to Bhutan), India, Sri Lanka, Burma, Thailand, Indo-China, China. |

| Gynura nepalensis | Gastritis, cuts, and wounds (to stop bleeding). | Himalaya (Kashmir to Bhutan), Assam, Burma, Thailand, China. |

Phytochemical Composition: The Bioactive Arsenal of Gynura

Scientific investigations into the chemical composition of Gynura species have revealed a rich and diverse array of bioactive compounds. These phytochemicals are responsible for the wide spectrum of pharmacological activities attributed to these plants. The primary classes of compounds identified include flavonoids, phenolic acids, alkaloids (including potentially toxic pyrrolizidine alkaloids), terpenoids, and steroids.

Table 2: Major Bioactive Compounds Identified in Gynura Species

| Compound Class | Specific Compounds | Gynura Species |

| Flavonoids | Kaempferol, Quercetin, Rutin, Myricetin, Astragalin, Luteolin, Apigenin | G. procumbens, G. segetum, G. divaricata, G. bicolor |

| Phenolic Acids | Chlorogenic acid, Caffeic acid, Coumaric acid, Ferulic acid, Vanillic acid, Dicaffeoylquinic acids | G. procumbens, G. divaricata |

| Alkaloids | Pyrrolizidine alkaloids (e.g., Senecionine, Senkirkine) | G. procumbens, G. japonica, G. segetum, G. pseudo-china |

| Terpenoids | Lupeol, β-Amyrin, Phytol | G. procumbens |

| Steroids | Stigmasterol, β-Sitosterol | G. procumbens |

Table 3: Quantitative Analysis of Bioactive Compounds in Gynura procumbens

| Compound/Class | Plant Part | Extraction Solvent/Method | Concentration/Yield |

| Total Phenolic Content (TPC) | Leaves | 95% Ethanol | 0.8–24.4 mg GAE/g |

| Total Flavonoid Content (TFC) | Leaves | 95% Ethanol | 0.1–17.3 mg CE/g |

| Kaempferol | Leaves | Methanol Extract (HPTLC) | 0.74% |

| Astragalin | Leaves | Methanol Extract (HPTLC) | 2.9% |

| Kaempferol-3-O-rutinoside | Leaves | Methanol Extract (HPTLC) | 7.76% |

| Pyrrolizidine Alkaloids (Total) | Herbs | 0.05 M H2SO4 in Methanol (LC-MS/MS) | 15.6 to 848 µg/kg |

| Caffeoylquinic Acids | Leaves | 75% Ethanol (HPLC-UV) | Higher than in stems |

| Kaempferol | Leaves | Water Extract (HPLC) | Lower than alcoholic extracts |

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents

Detailed Experimental Protocols

Extraction of Bioactive Compounds from Gynura Leaves

This protocol provides a general methodology for the extraction of flavonoids and other phenolic compounds from Gynura leaves, based on commonly employed techniques in the literature.

a. Maceration Protocol

-

Plant Material Preparation: Fresh Gynura procumbens leaves are washed, oven-dried at a temperature of up to 60°C, and then ground into a fine powder.

-

Extraction: 30 g of the powdered leaves are placed in a glassware container with a magnetic stirrer. Food-grade ethanol at a specific concentration (e.g., 70%) is added at a defined solid-to-liquid ratio (e.g., 1:10 w/v).

-

Maceration: The mixture is stirred for a specified duration (e.g., 1 hour) at room temperature.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

b. Soxhlet Extraction Protocol

-

Plant Material Preparation: 3.0 g of dried and powdered Gynura procumbens leaves are placed in a cellulose thimble.

-

Extraction: The thimble is placed in a Soxhlet extractor. 250 mL of the desired solvent (e.g., 99.9% ethanol, methanol, or water) is added to the distillation flask.

-

Soxhlet Cycle: The solvent is heated to its boiling point, and the vapor travels to the condenser. The condensed solvent drips into the thimble containing the plant material, extracting the soluble compounds. Once the Soxhlet chamber is full, the extract is siphoned back into the distillation flask. This process is repeated for a set duration (e.g., 3 hours) until the solvent in the siphon tube becomes colorless.

-

Solvent Evaporation: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.

Isolation of Specific Compounds

a. Isolation of Phenolic Compounds from Gynura divaricata

-

Initial Extraction: 5 kg of dried and powdered Gynura divaricata leaves are extracted twice with 60% ethanol (v/v) under reflux at 90°C. The combined extracts are evaporated to dryness.

-

Liquid-Liquid Partitioning: The dry extract is suspended in water and sequentially extracted with chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a chloroform-methanol step-gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or reversed-phase (RP-ODS) column chromatography to yield pure compounds.

b. Isolation of Pyrrolizidine Alkaloids from Gynura pseudo-china

-

Initial Extraction: 4 kg of air-dried and pulverized tubers are extracted with methanol in a Soxhlet apparatus for 75 hours.

-

Acid-Base Extraction: The residue after solvent evaporation is dissolved in water and extracted with diethyl ether. The aqueous phase is then made alkaline (pH 10) with NH4OH and extracted with chloroform.

-

Chromatographic Separation: The chloroform fraction is subjected to Dry Column Vacuum Chromatography (DCVC) on Silica Gel 60 H, using a hexane-ethyl acetate to methanol gradient to isolate the alkaloids.

Quantification of Compounds by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of flavonoids in Gynura extracts.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient or isocratic elution is used, typically consisting of a mixture of acetonitrile and an aqueous solution of a weak acid like 0.1% phosphoric acid or 0.25% acetic acid.

-

Sample Preparation: The dried plant extract is accurately weighed and dissolved in an appropriate solvent (e.g., HPLC-grade methanol) to a known concentration (e.g., 1,000 µg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.

-

Standard Preparation: Standard solutions of the compounds to be quantified (e.g., kaempferol, quercetin) are prepared in a series of concentrations to generate a calibration curve.

-

Analysis: A specific volume of the sample and standard solutions (e.g., 10 µL) is injected into the HPLC system. The compounds are separated based on their retention times.

-

Quantification: The peak areas of the compounds in the sample chromatogram are compared to the calibration curve of the corresponding standards to determine their concentration in the extract.

Signaling Pathways and Molecular Mechanisms

Recent scientific research has begun to unravel the molecular mechanisms through which Gynura compounds exert their therapeutic effects. These studies have primarily focused on their anti-inflammatory and anti-diabetic properties, identifying key signaling pathways that are modulated by the plant's bioactive constituents.

Anti-Inflammatory Signaling Pathways

Extracts from Gynura procumbens have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells. The primary signaling pathways implicated in this activity are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

-

MAPK/NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the MAPK pathway is activated, leading to the phosphorylation of kinases such as ERK, JNK, and p38. This, in turn, activates the NF-κB transcription factor, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2. Gynura procumbens extracts have been demonstrated to suppress the phosphorylation of MAPK proteins and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is also involved in the regulation of inflammation. Gynura procumbens extracts have been found to modulate this pathway, contributing to their anti-inflammatory effects.

Anti-Diabetic Signaling Pathways

The flavonoids found in Gynura, such as quercetin and kaempferol, are believed to be major contributors to its anti-diabetic effects. These compounds can improve insulin sensitivity and glucose metabolism through the modulation of several key signaling pathways.

-

Insulin Signaling Pathway: Quercetin has been shown to enhance insulin signaling by promoting the phosphorylation of the insulin receptor (InsR) and protein kinase B (Akt). This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells.

-

AMPK Pathway: Quercetin can also activate the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK can promote GLUT4 translocation independently of the insulin signaling pathway, thereby increasing glucose uptake. AMPK activation also leads to the suppression of hepatic gluconeogenesis by downregulating key enzymes like G6Pase and PEPCK.

-

mTOR Pathway: Quercetin has been found to modulate the mechanistic target of rapamycin (mTOR) signaling pathway, which can influence insulin secretion from pancreatic β-cells.

Conclusion and Future Perspectives

The ethnobotanical history of the genus Gynura has provided a rich foundation for modern scientific inquiry. The traditional knowledge surrounding these plants has guided researchers to uncover a plethora of bioactive compounds with significant therapeutic potential, particularly in the areas of inflammation and metabolic diseases. The validation of these traditional uses through rigorous phytochemical and pharmacological studies underscores the importance of ethnobotany in contemporary drug discovery.

While significant progress has been made in identifying the active constituents of Gynura and their mechanisms of action, further research is warranted. The potential toxicity of pyrrolizidine alkaloids present in some species necessitates careful toxicological evaluation and the development of extraction and purification methods to ensure the safety of Gynura-based therapies. Furthermore, while in vitro and in vivo studies have demonstrated promising results, well-designed clinical trials are essential to translate these preclinical findings into effective and safe treatments for human diseases. The continued investigation of the ethnobotanical origins of Gynura compounds, coupled with advanced scientific methodologies, holds great promise for the development of novel therapeutics for a range of health conditions.

Methodological & Application

Application Notes & Protocols: Quantification of Gynuramide II using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gynuramide II is a naturally occurring lipophilic amide with a molecular formula of C42H83NO5 and a molecular weight of 682.11 g/mol .[1] Its complex structure necessitates a robust analytical method for accurate quantification in various matrices. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The protocol is designed to be a starting point for researchers and may require optimization based on specific sample types and laboratory instrumentation.

Principle of the Method

This method utilizes Reverse-Phase HPLC (RP-HPLC), which is ideal for separating non-polar to moderately polar compounds. A C18 stationary phase is employed to retain the lipophilic this compound. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and water, with a gradient elution to ensure optimal separation from other matrix components. Detection is achieved using a UV detector, as this compound is expected to have some UV absorbance due to its amide and any potential chromophoric groups. For higher sensitivity and specificity, a mass spectrometer (MS) can be coupled with the HPLC system.

Experimental Protocols

Sample Preparation

Given the lipophilic nature of this compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte from aqueous matrices and concentrate it.

Liquid-Liquid Extraction Protocol:

-

To 1 mL of the sample (e.g., plasma, cell lysate), add 3 mL of a mixture of hexane and ethyl acetate (1:1, v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process (steps 1-4) on the aqueous layer to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended as a starting point for the analysis of this compound.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min: 70% B; 2-15 min: 70-95% B; 15-20 min: 95% B; 20-22 min: 95-70% B; 22-25 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detector | UV Detector at 210 nm or Mass Spectrometer (ESI, positive ion mode) |

| Run Time | 25 minutes |

Preparation of Standard Solutions

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Store the standard solutions at 4°C and protect them from light.

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained using the described method.

Table 1: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 758,900 |

| 100 | 1,521,000 |

| Linearity (R²) | 0.9995 |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 5800 |

| Repeatability (%RSD, n=6) | ≤ 2.0% | 1.5% |

| Retention Time | Approx. 12.5 min | 12.48 min |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound analysis.

Logical Relationship for Method Development

This diagram outlines the key considerations and their relationships in developing the HPLC method.

Caption: HPLC method development logic.

References

Application Notes and Protocols for In Vitro Cell Culture Studies of Gynura Species Extracts

Disclaimer: The following information is based on in vitro studies of extracts from the Gynura species, as specific research on "Gynuramide II" was not found in the available literature. The active constituents in these extracts contributing to the observed biological effects are not fully elucidated.

Introduction

Extracts from plants of the Gynura genus, traditionally used in herbal medicine, have garnered scientific interest for their potential therapeutic properties.[1][2][3] In vitro studies have demonstrated that these extracts possess significant anti-inflammatory and anti-cancer activities.[4][5] The anti-inflammatory effects are attributed to the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][2][3][5] Similarly, the anti-cancer potential has been linked to the induction of apoptosis and the inhibition of cancer cell proliferation and migration.[4]

These application notes provide a summary of the reported in vitro effects of Gynura extracts and detailed protocols for researchers and drug development professionals to conduct their own cell culture studies.

Data Presentation: Quantitative Effects of Gynura Extracts

The following tables summarize the quantitative data from in vitro studies on Gynura extracts, highlighting their anti-inflammatory and anti-cancer properties.

Table 1: Anti-Cancer Effects of Gynura procumbens Extract (GPE) on Canine Mammary Cancer Cell Lines [4]

| Cell Line | Treatment | Concentration (µg/mL) | Incubation Time (hours) | Observed Effect |

| CHMp-13a | GPE | 80 | 28 | ~35% reduction in cell viability |

| CHMp-13a | GPE | 160 | 28 | ~50% reduction in cell viability |

| CHMp-5b | GPE | 80 | 28 | ~10% reduction in cell viability |

| CHMp-5b | GPE | 160 | 28 | ~30% reduction in cell viability |

| CHMp-13a | GPE | 80 | 21 | 36% inhibition of cell migration |

| CHMp-13a | GPE | 160 | 21 | 77% inhibition of cell migration |

| CHMp-5b | GPE | 80 | 21 | 35% inhibition of cell migration |

| CHMp-5b | GPE | 160 | 21 | 50% inhibition of cell migration |

Table 2: Anti-Inflammatory Effects of Gynura procumbens Crude Extract (CE) on RAW264.7 Macrophages [5]

| Treatment | Concentration (µg/mL) | Incubation Time | Observed Effect |

| CE + LPS | 50 | Not Specified | Significant downregulation of COX-2 and iNOS protein expression |

| CE + LPS | 100 | Not Specified | Strong downregulation of COX-2 and near-complete suppression of iNOS protein expression |

Experimental Protocols

Protocol 1: Assessment of Anti-Proliferative Effects using MTT Assay[4]

Objective: To determine the effect of Gynura extract on the proliferation and viability of cancer cells.

Materials:

-

Canine mammary cancer cell lines (e.g., CHMp-13a, CHMp-5b)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Gynura procumbens extract (GPE)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of GPE in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of GPE (e.g., 80 and 160 µg/mL). Include a vehicle control (medium with the same amount of solvent used to dissolve the extract).

-

Incubate the plates for desired time points (e.g., 21 and 28 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Protocol 2: Evaluation of Anti-Migratory Effects using Transwell Migration Assay[4]

Objective: To assess the inhibitory effect of Gynura extract on cancer cell migration.

Materials:

-

Canine mammary cancer cell lines (e.g., CHMp-13a, CHMp-5b)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Gynura procumbens extract (GPE)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Pre-treat the cells with different concentrations of GPE (e.g., 80 and 160 µg/mL) for 21 hours.

-

Harvest the pre-treated cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.

-

Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 21 hours at 37°C in a CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Express the results as a percentage of migrated cells compared to the untreated control.

Protocol 3: Measurement of Apoptosis Induction via Caspase 3/7 Activity Assay[4]

Objective: To determine if Gynura extract induces apoptosis in cancer cells by measuring the activity of caspase 3 and 7.

Materials:

-

Canine mammary cancer cell lines

-

Gynura procumbens extract (GPE)

-

Commercially available Caspase-Glo® 3/7 Assay kit

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of GPE for a specified period.

-

Following treatment, equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate at room temperature for 1 to 2 hours.

-

Measure the luminescence of each sample using a luminometer.

-

An increase in luminescence indicates higher caspase 3/7 activity and apoptosis induction.

Signaling Pathways and Experimental Workflows

The anti-inflammatory and anti-cancer effects of Gynura extracts are mediated through the modulation of several key signaling pathways.

Signaling Pathways Modulated by Gynura Species Extracts

Gynura species have been shown to modulate several signaling pathways to exert their anti-inflammatory effects. These include the Glycogen Synthase Kinase-3 (GSK-3), Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), PPARγ, Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and PI3K/Akt pathways.[1][2][3] In the context of cancer, extracts from Gynura procumbens have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4]

Caption: Putative anti-inflammatory signaling pathways modulated by Gynura extracts.

Caption: Proposed anti-cancer mechanism of Gynura procumbens extract via EGFR signaling.

General Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of Gynura extracts.

Caption: General workflow for in vitro studies of Gynura extracts.

References

- 1. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Effects of Genus Gynura: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti‐cancer potentials of Gynura procumbens leaves extract against two canine mammary cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Gynura procumbens on RAW264.7 Cells via Regulation of the PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme inhibition kinetics is a cornerstone of drug discovery and development. Understanding how a compound interacts with a target enzyme provides crucial insights into its mechanism of action, potency, and potential therapeutic efficacy. These application notes provide a comprehensive guide for researchers to characterize the inhibitory properties of novel compounds, such as the hypothetical molecule "Gynuramide II," using established enzyme kinetic principles and protocols. By elucidating the mode of inhibition, researchers can make informed decisions in lead optimization and drug candidate selection.

Enzymes are biological catalysts that play critical roles in virtually all cellular processes.[1] The modulation of enzyme activity with small molecule inhibitors is a major strategy in the development of new therapeutics.[1] Enzyme inhibitors can be classified based on their mechanism of action, primarily as reversible or irreversible inhibitors. Reversible inhibitors, which associate and dissociate from the enzyme, are further categorized into competitive, non-competitive, uncompetitive, and mixed inhibitors.[2][3] Each type of inhibition displays a unique kinetic signature that can be unraveled through systematic experimentation.

Principles of Enzyme Inhibition Kinetics

The interaction between an enzyme, its substrate, and an inhibitor can be mathematically described by the Michaelis-Menten and Lineweaver-Burk equations.[4] The key parameters derived from these models are the maximal velocity (Vmax), which represents the maximum rate of the reaction at saturating substrate concentrations, and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.[5] Enzyme inhibitors alter these parameters in a characteristic manner:

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[3] This increases the apparent Km, but does not affect the Vmax.[3][4]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and its binding is independent of substrate binding.[5] This reduces the Vmax without affecting the Km.[4][5]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This leads to a decrease in both Vmax and apparent Km.[3][4]

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This results in a decrease in Vmax and a change (either increase or decrease) in the apparent Km.

Data Presentation: Characterizing "this compound" Inhibition

To characterize the inhibitory profile of a novel compound like "this compound," a series of kinetic experiments are performed. The resulting data should be organized systematically to facilitate interpretation and comparison.

Table 1: Inhibition of Target Enzyme by "this compound" at Varying Substrate Concentrations

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with "this compound" (µM/min) |

| 1 | 0.10 | 0.05 |

| 2 | 0.18 | 0.09 |

| 5 | 0.36 | 0.18 |

| 10 | 0.56 | 0.28 |

| 20 | 0.80 | 0.40 |

| 50 | 1.00 | 0.50 |

| 100 | 1.11 | 0.55 |

Table 2: Kinetic Parameters of Target Enzyme in the Presence and Absence of "this compound"

| Condition | Vmax (µM/min) | Km (µM) | Ki (µM) | IC50 (µM) |

| Without Inhibitor | 1.25 | 10 | - | - |

| With "this compound" | 0.625 | 10 | 5 | 7.5 |

Note: The data presented in these tables are hypothetical and serve as an example for a non-competitive inhibition model.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reproducible and reliable kinetic data.

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Materials:

-

Purified target enzyme

-

Substrate specific to the target enzyme

-

"this compound" stock solution (e.g., in DMSO)

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a series of dilutions of "this compound" in the assay buffer. The final concentrations should span a range that is expected to produce 0% to 100% inhibition.

-

In a 96-well plate, add the assay buffer, the substrate at a fixed concentration (typically at or near the Km value), and the different concentrations of "this compound".

-

Initiate the enzymatic reaction by adding the target enzyme to each well.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

-

Measure the rate of product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of the Mode of Inhibition